4-Methoxy-1-methyl-1H-indole-3-carbaldehyde

MAO Inhibition Neurochemistry Selectivity Profiling

This 4-methoxy-1-methylindole-3-carbaldehyde exhibits 24-fold MAO-A selectivity over MAO-B, making it essential for neuroscience SAR programs. With a boiling point 39°C higher than non-methoxylated analogs, it requires distinct purification parameters—ensuring you receive the correct high-purity intermediate for scalable synthesis. Achieve ~80% yield in downstream indole alkaloid syntheses with this validated building block.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 620175-74-8
Cat. No. B1592825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
CAS620175-74-8
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC=C2OC)C=O
InChIInChI=1S/C11H11NO2/c1-12-6-8(7-13)11-9(12)4-3-5-10(11)14-2/h3-7H,1-2H3
InChIKeyQHLXATZGECTUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS 620175-74-8): Core Properties and Procurement Overview for Indole-3-carbaldehyde Derivatives


4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS 620175-74-8) is a disubstituted indole-3-carbaldehyde derivative featuring a methoxy group at the 4-position and a methyl group at the 1-position of the indole ring [1]. This specific substitution pattern yields a compound with a molecular weight of 189.21 g/mol (C₁₁H₁₁NO₂) and a reported density of 1.144 g/cm³ . The compound is primarily utilized as a synthetic building block in medicinal chemistry and as a reference standard in biochemical assays due to its defined activity as an inhibitor of monoamine oxidase A (MAO-A) [1].

Why 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde Cannot Be Replaced by Unsubstituted or Singly Substituted Indole-3-carbaldehyde Analogs


Indole-3-carbaldehyde derivatives are a broad class of compounds with diverse biological activities, but their physical properties and biological target profiles are exquisitely sensitive to the nature and position of substituents on the indole ring. Simple analogs like 1-methyl-1H-indole-3-carbaldehyde (CAS 19012-03-4) lack the 4-methoxy group, resulting in significantly different boiling points and density, which directly impacts their handling in synthetic workflows and purification protocols . Furthermore, while both compounds may exhibit MAO-A inhibitory activity, the presence of the 4-methoxy group in 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde confers a distinct selectivity profile between the MAO-A and MAO-B isoforms [1]. This specificity is critical for applications requiring precise modulation of neurotransmitter metabolism, making generic substitution an unreliable and scientifically unsound practice.

Quantitative Differentiation of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde: Head-to-Head Comparison with Closest Structural Analogs


MAO-A/MAO-B Selectivity Ratio: A Clear Distinction from 1-Methyl-1H-indole-3-carbaldehyde

4-Methoxy-1-methyl-1H-indole-3-carbaldehyde inhibits human MAO-A with an IC50 of 50 nM, while its inhibitory activity against human MAO-B is substantially weaker, with an IC50 of 1200 nM [1]. This yields a MAO-B/MAO-A selectivity ratio of 24. In contrast, the direct analog 1-methyl-1H-indole-3-carbaldehyde (CAS 19012-03-4) also exhibits an IC50 of 50 nM against human MAO-A, but its MAO-B inhibitory activity is not well-characterized in the same assay system, precluding a direct selectivity comparison [2]. This quantitative selectivity data defines a unique pharmacological fingerprint for the 4-methoxy derivative.

MAO Inhibition Neurochemistry Selectivity Profiling

Elevated Boiling Point Facilitates Distinct Synthetic and Purification Workflows

The presence of the 4-methoxy group increases the boiling point of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde to 357.855°C at 760 mmHg, compared to 318.7°C for 1-methyl-1H-indole-3-carbaldehyde . This 39°C difference is significant for distillation-based purification and for predicting compound behavior under elevated temperature reaction conditions. The density also increases from 1.1 g/cm³ to 1.144 g/cm³ .

Synthetic Chemistry Physical Properties Process Optimization

High-Yield Synthetic Route Enabled by Unique Substitution Pattern

The specific substitution pattern of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde enables a high-yielding condensation reaction with 3-indolecarboxylic acid using sodium methoxide as a catalyst. This method is reported to afford the product with a yield of approximately 80% under mild conditions [1]. In contrast, the synthesis of the analogous compound 4-Methoxy-1H-indole-3-carbaldehyde (CAS 90734-97-7), which lacks the N-methyl group, typically involves different starting materials and reaction conditions, and its isolated yields are not directly comparable in the same synthetic context.

Organic Synthesis Process Development Yield Optimization

High-Value Application Scenarios for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde Informed by Quantitative Evidence


Lead Optimization for Selective MAO-A Inhibitors

In medicinal chemistry programs targeting depression or anxiety disorders, the defined MAO-A selectivity of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (MAO-A IC50 = 50 nM; MAO-B IC50 = 1200 nM; selectivity ratio = 24) makes it a superior starting point for structure-activity relationship (SAR) studies compared to 1-methyl-1H-indole-3-carbaldehyde, for which MAO-B activity is not quantitatively established in the same assay system [1]. This selectivity profile is critical for minimizing off-target effects and optimizing therapeutic index.

Process Development Requiring High-Temperature Distillation

For industrial chemists developing scalable synthetic routes, the boiling point of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (357.855°C) is significantly higher than that of 1-methyl-1H-indole-3-carbaldehyde (318.7°C) . This 39°C difference necessitates distinct process parameters for distillation and purification, making the compound the required choice when a higher boiling intermediate is essential for downstream reactions or when thermal stability at elevated temperatures is being evaluated.

Synthesis of Complex Indole Alkaloids via High-Yield Condensation

In the total synthesis of indole alkaloids or complex heterocycles, the ability to reliably obtain 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde in ~80% yield via a mild condensation reaction provides a significant advantage for planning multi-step synthetic sequences [2]. This predictable yield supports accurate costing and material forecasting, which is less certain for the non-methylated analog 4-Methoxy-1H-indole-3-carbaldehyde (CAS 90734-97-7) due to its differing synthetic routes.

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